
1H-Pyrazole, 1,1'-(diphenylmethylene)bis[3,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] is a heterocyclic organic compound characterized by its unique structure, which includes two pyrazole rings connected by a diphenylmethylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] typically involves the condensation of 3,5-dimethylpyrazole with benzophenone derivatives under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the consistency of the product.
化学反応の分析
Types of Reactions: 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazole rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Hydrogenated pyrazole compounds.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
科学的研究の応用
1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Explored for its anti-inflammatory and anticancer properties. Its derivatives are studied for their ability to modulate biological pathways involved in disease.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
作用機序
The mechanism by which 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it can bind to active sites of enzymes, inhibiting their activity. The diphenylmethylene bridge provides rigidity and spatial orientation, enhancing its binding affinity and specificity. The pyrazole rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
3,5-Dimethylpyrazole: A simpler analog without the diphenylmethylene bridge, used in similar applications but with different reactivity and stability profiles.
1-Phenyl-3,5-dimethylpyrazole: Contains a phenyl group instead of the diphenylmethylene bridge, offering different electronic properties and reactivity.
Uniqueness: 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] is unique due to its dual pyrazole structure connected by a diphenylmethylene bridge, which imparts distinct electronic and steric properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
153625-25-3 |
|---|---|
分子式 |
C23H24N4 |
分子量 |
356.5 g/mol |
IUPAC名 |
1-[(3,5-dimethylpyrazol-1-yl)-diphenylmethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C23H24N4/c1-17-15-19(3)26(24-17)23(21-11-7-5-8-12-21,22-13-9-6-10-14-22)27-20(4)16-18(2)25-27/h5-16H,1-4H3 |
InChIキー |
VSEMISMYWHRJJB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=CC(=N4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


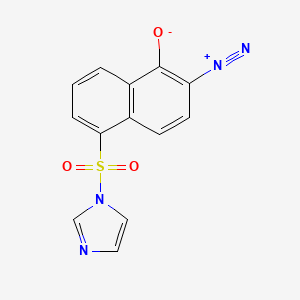
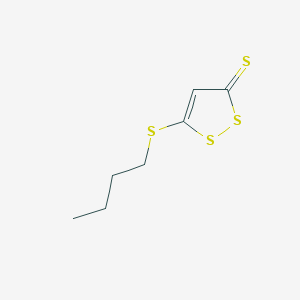
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
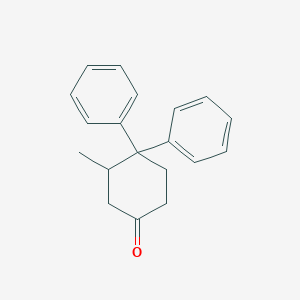
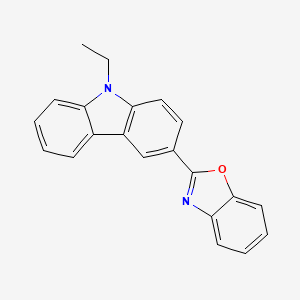
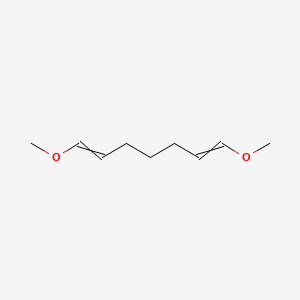
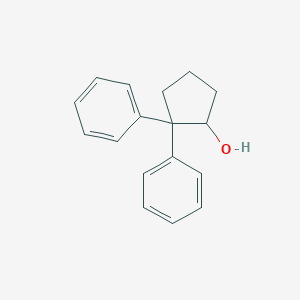

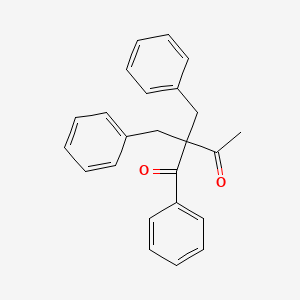

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)

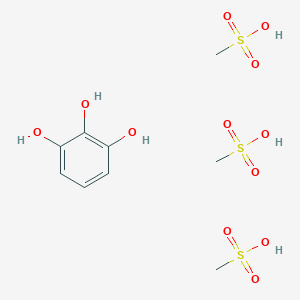
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
